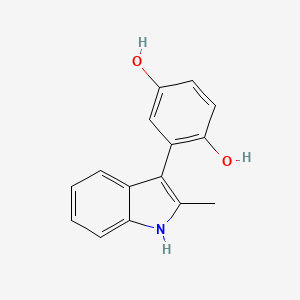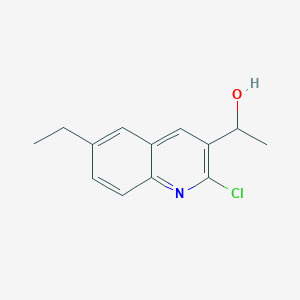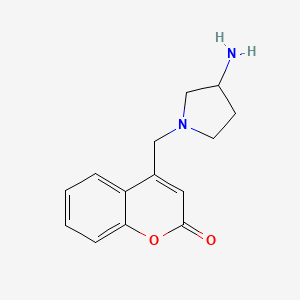
2-(2-Fluoro-5-methoxybenzyl)malonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluoro-5-methoxybenzyl)malonic acid is an organic compound with the molecular formula C11H11FO5. It is characterized by the presence of a fluorine atom and a methoxy group attached to a benzyl ring, which is further connected to a malonic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-5-methoxybenzyl)malonic acid typically involves the reaction of 2-fluoro-5-methoxybenzyl bromide with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product after subsequent hydrolysis and decarboxylation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Fluoro-5-methoxybenzyl)malonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the fluorine or methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Applications De Recherche Scientifique
2-(2-Fluoro-5-methoxybenzyl)malonic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Fluoro-5-methoxybenzyl)malonic acid involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups can influence the compound’s reactivity and binding affinity, making it a valuable tool in studying enzyme mechanisms and receptor interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Fluoro-5-methylbenzyl)malonic acid
- 2-(2-Fluoro-5-ethoxybenzyl)malonic acid
- 2-(2-Fluoro-5-chlorobenzyl)malonic acid
Uniqueness
2-(2-Fluoro-5-methoxybenzyl)malonic acid is unique due to the presence of both fluorine and methoxy groups, which can significantly alter its chemical properties and reactivity compared to similar compounds. These functional groups can enhance its stability, solubility, and potential biological activity .
Propriétés
Formule moléculaire |
C11H11FO5 |
|---|---|
Poids moléculaire |
242.20 g/mol |
Nom IUPAC |
2-[(2-fluoro-5-methoxyphenyl)methyl]propanedioic acid |
InChI |
InChI=1S/C11H11FO5/c1-17-7-2-3-9(12)6(4-7)5-8(10(13)14)11(15)16/h2-4,8H,5H2,1H3,(H,13,14)(H,15,16) |
Clé InChI |
JCWFERLHIZDKFG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)F)CC(C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


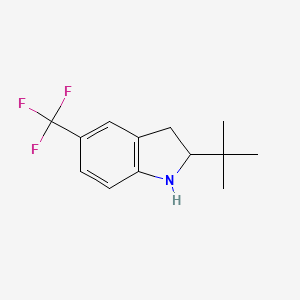
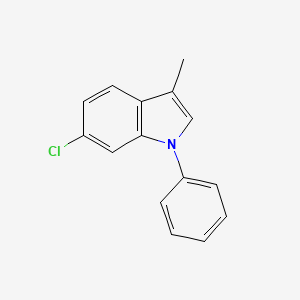
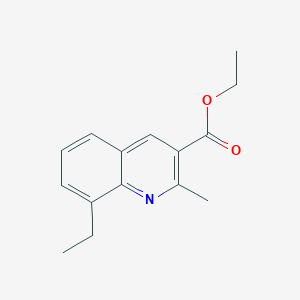
![4-Bromo-7-nitro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11870748.png)


